molecular formula C11H23N3O2 B2836084 Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate CAS No. 549479-81-4

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate

Cat. No.: B2836084
CAS No.: 549479-81-4
M. Wt: 229.324
InChI Key: KQQCWBGPQUEVTQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a tert-butyl group, an aminomethyl group, and a methylpiperazine moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

    Protection of the amine group: The starting material, 2-(aminomethyl)-4-methylpiperazine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate.

    Formation of the carboxylate: The Boc-protected intermediate is then reacted with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry: Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

    2-(Aminomethyl)-4-methylpiperazine: Lacks the tert-butyl and carboxylate groups, making it less versatile in synthetic applications.

    Tert-butyl 4-methylpiperazine-1-carboxylate: Lacks the aminomethyl group, reducing its potential for further functionalization.

    N-Boc-piperazine: A commonly used protecting group for piperazine derivatives, but without the specific structural features of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Uniqueness: this compound is unique due to its combination of functional groups, which provide multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in medicinal chemistry and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-5-13(4)8-9(14)7-12/h9H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQCWBGPQUEVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549479-81-4
Record name tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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